molecular formula C43H28N6O5 B15012613 5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] CAS No. 87349-40-4

5,5'-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]

Cat. No.: B15012613
CAS No.: 87349-40-4
M. Wt: 708.7 g/mol
InChI Key: HFTWKGUBOOLDCF-UHFFFAOYSA-N
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Description

5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] is a complex organic compound with a unique structure that includes isoindole and diazenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the isoindole structure. The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form the diazonium salt, which is then coupled with another aromatic compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of dyes, pigments, and advanced materials.

Mechanism of Action

The mechanism of action of 5,5’-carbonylbis[2-{4-[(E)-(4-methylphenyl)diazenyl]phenyl}-1H-isoindole-1,3(2H)-dione] involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the isoindole structure can interact with biological macromolecules, affecting their function and activity .

Properties

CAS No.

87349-40-4

Molecular Formula

C43H28N6O5

Molecular Weight

708.7 g/mol

IUPAC Name

2-[4-[(4-methylphenyl)diazenyl]phenyl]-5-[2-[4-[(4-methylphenyl)diazenyl]phenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione

InChI

InChI=1S/C43H28N6O5/c1-25-3-9-29(10-4-25)44-46-31-13-17-33(18-14-31)48-40(51)35-21-7-27(23-37(35)42(48)53)39(50)28-8-22-36-38(24-28)43(54)49(41(36)52)34-19-15-32(16-20-34)47-45-30-11-5-26(2)6-12-30/h3-24H,1-2H3

InChI Key

HFTWKGUBOOLDCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=C(C=C7)N=NC8=CC=C(C=C8)C

Origin of Product

United States

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